molecular formula C10H22N2 B15256247 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine

Cat. No.: B15256247
M. Wt: 170.30 g/mol
InChI Key: YHVBMWHBTZBDBB-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine is a secondary amine featuring a pyrrolidine ring substituted with a propan-2-yl group at the 1-position and a propan-2-amine moiety at the 2-position. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol. This compound is likely synthesized via reductive amination or Leuckart-Wallach reactions, as suggested by analogous methods for related amines .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(1-propan-2-ylpyrrolidin-2-yl)propan-2-amine

InChI

InChI=1S/C10H22N2/c1-8(2)12-6-4-5-10(12)7-9(3)11/h8-10H,4-7,11H2,1-3H3

InChI Key

YHVBMWHBTZBDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1CC(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain proteins and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Notes Reference ID
1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine C₁₁H₂₂N₂ 182.31 Pyrrolidine core, propan-2-yl, propan-2-amine Potential CNS activity due to amine groups
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine C₁₃H₂₀N₂ 204.31 Phenyl substituent, stereospecific pyrrolidine Stereochemistry impacts receptor binding
1-(pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.19 Pyridine ring, propan-2-amine Coordination chemistry, basicity
1-[4-(propan-2-yl)phenyl]propan-2-amine C₁₂H₁₉N 177.29 Aromatic para-isopropylphenyl group Material science intermediate
1-[(thiophen-2-ylmethylidene)amino]propan-2-amine C₈H₁₂N₂S 168.26 Thiophene-imine ligand Cobalt(III) complexation (e.g., [Co(L2)₂(N₃)₂]NO₃)

Key Differences and Implications

Aromatic vs. Aliphatic Substituents
  • Phenyl and Pyridine Derivatives: Compounds like (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine and 1-(pyridin-2-yl)propan-2-amine exhibit aromaticity, enhancing π-π stacking interactions and altering solubility.
  • Thiophene-Imine Analogues: The thiophene ring in 1-[(thiophen-2-ylmethylidene)amino]propan-2-amine introduces sulfur-mediated electronic effects, favoring metal coordination (e.g., Co(III) complexes) , unlike the purely aliphatic target compound.
Stereochemical Considerations
  • The (1S,2R)-configured phenyl-pyrrolidine derivative highlights the role of stereochemistry in biological activity. The target compound’s non-chiral pyrrolidine may offer broader synthetic accessibility but less selectivity in target binding.
Functional Group Variations
  • Amine vs. Imine Groups : While the target compound features a secondary amine, thiophene-imine analogues form Schiff bases, enabling metal chelation. This distinction limits the target compound’s utility in coordination chemistry but enhances stability under physiological conditions.
  • Methoxy Substituents : Derivatives like 1-(3,4-dimethoxyphenyl)propan-2-amine demonstrate how electron-donating groups enhance bioactivity (e.g., spasmolytic effects). The target compound’s lack of methoxy groups may reduce such effects but simplify metabolic pathways.

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